molecular formula C7H6BrN3 B6306277 6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1427413-92-0

6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B6306277
CAS RN: 1427413-92-0
M. Wt: 212.05 g/mol
InChI Key: ZXVNXGBBBLDGKP-UHFFFAOYSA-N
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Description

6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine (6-Br-5-Me-TAP) is a heterocyclic compound derived from the triazole family. It is an important building block for the synthesis of various organic compounds, such as aryl and heteroaryl derivatives, and is used in a variety of scientific research applications.

Scientific Research Applications

Synthesis and Evaluation in Anticonvulsant Activities

The synthesis and evaluation of anticonvulsant activities of various derivatives, including 6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine, have been explored in scientific research. These compounds have been tested using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods to assess their anticonvulsant potential. For example, specific derivatives have demonstrated significant anticonvulsant activity, surpassing that of clinical drugs like carbamazepine and ethosuximide in terms of safety and efficacy. Molecular docking studies have confirmed these findings, indicating interactions with the gamma-aminobutyric acid A (GABAA) receptors, which suggest a possible effect on the GABA system (Wang et al., 2019).

Potential Anti-asthmatic Applications

Research into the synthesis and evaluation of omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines, which are structurally related to this compound, has demonstrated the potential for anti-asthmatic applications. These compounds have shown the ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in animal models, with certain derivatives displaying potent anti-asthmatic activity. The structure-activity relationships within this series of compounds have been thoroughly investigated, providing insights into the design of new therapeutic agents for asthma and other respiratory diseases (Kuwahara et al., 1997).

Antidepressant Activity Investigation

The exploration of antidepressant activities of 5-Aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives, which are chemically related to this compound, has been conducted. These studies have utilized the forced swim test (FST) and tail suspension test (TST) to evaluate the antidepressant potential of the target compounds. Certain derivatives have exhibited significant antidepressant activity, which was not associated with an impact on spontaneous activity in mice. These findings, supported by molecular docking studies and the determination of in vivo 5-hydroxytryptamine (5-HT) concentration, suggest a potential mechanism of action involving the 5-HT1A receptor (Wang et al., 2019).

Mechanism of Action

Result of Action

Some studies suggest that related compounds may have antifungal activities , indicating potential biological activity for this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine . These factors can include pH, temperature, presence of other molecules, and cellular environment.

properties

IUPAC Name

6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-6(8)2-3-7-10-9-4-11(5)7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVNXGBBBLDGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NN=CN12)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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